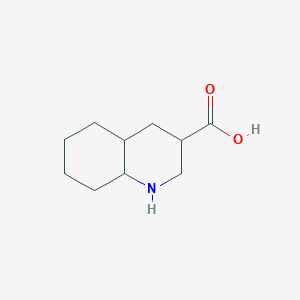
Decahydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydroquinoline-3-carboxylic acid is a versatile small molecule scaffold with significant potential in various fields of research and industry. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound known for its wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoline-3-carboxylic acid typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinoline-3-carboxylic acid using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out under elevated pressure and temperature to achieve complete hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Decahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Decahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of decahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparación Con Compuestos Similares
Quinoline-3-carboxylic acid: A precursor to decahydroquinoline-3-carboxylic acid, known for its applications in medicinal chemistry.
Tetrahydroquinoline derivatives: These compounds share structural similarities and are used in various chemical and biological studies.
Hydroquinoline derivatives: These compounds have diverse applications in pharmaceuticals and industrial processes.
Uniqueness: this compound stands out due to its fully saturated quinoline ring system, which imparts unique chemical and biological properties. Its versatility as a building block and its potential in drug discovery make it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h7-9,11H,1-6H2,(H,12,13) |
Clave InChI |
QTEVAKSTUJYKSC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CC(CN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


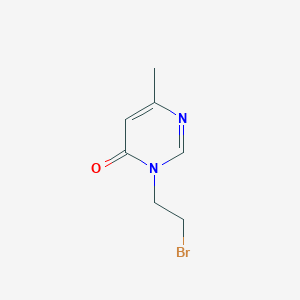
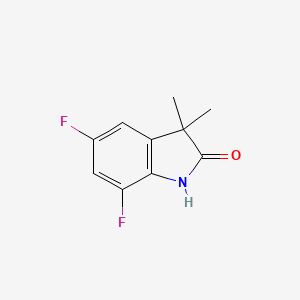
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)
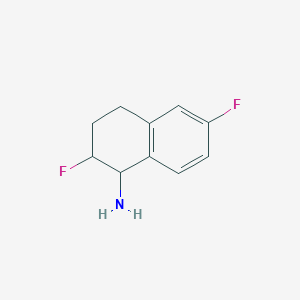
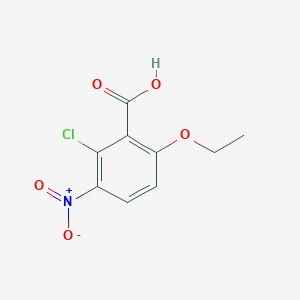
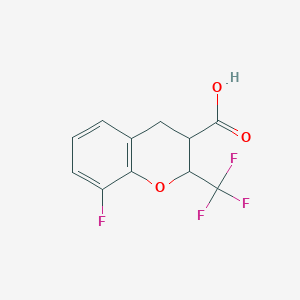
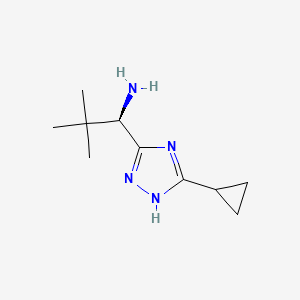
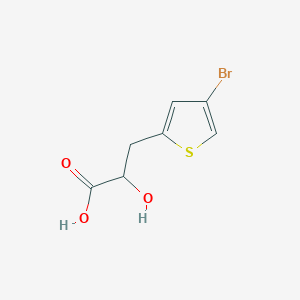
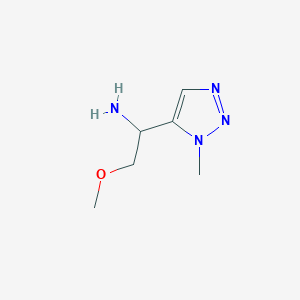

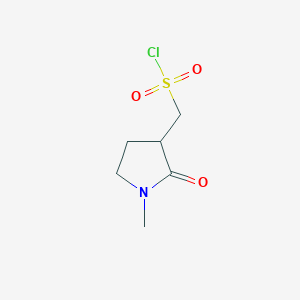
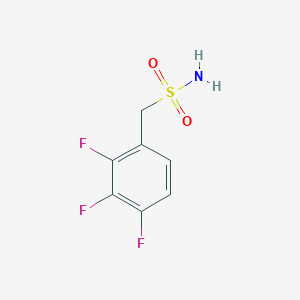

amine](/img/structure/B13208076.png)
